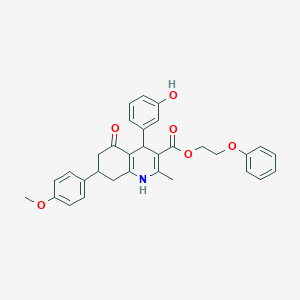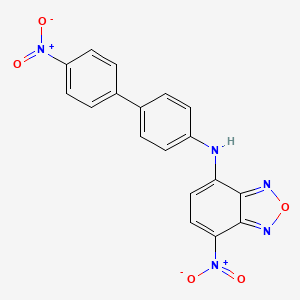![molecular formula C20H18Cl2N4O4 B4892586 1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4892586.png)
1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. It is commonly referred to as "DPPN" and is a member of the pyrrolidine class of compounds.
Scientific Research Applications
DPPN has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy, depression, and anxiety. Additionally, DPPN has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases and conditions.
Mechanism of Action
The exact mechanism of action of DPPN is not yet fully understood. However, it is believed to act as a modulator of the GABAergic system, which is involved in the regulation of neuronal activity. DPPN has been shown to enhance the activity of GABA receptors, leading to increased inhibitory neurotransmission and reduced neuronal excitability. This mechanism of action is consistent with the observed anticonvulsant, antidepressant, and anxiolytic effects of DPPN.
Biochemical and Physiological Effects:
DPPN has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which could be beneficial in the treatment of a wide range of diseases and conditions. Additionally, DPPN has been shown to increase the levels of several neurotransmitters, including serotonin and dopamine, which are involved in the regulation of mood and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of DPPN for lab experiments is its high potency and selectivity. This allows for precise control over the dosage and administration of the compound, which is important for accurate experimental results. Additionally, DPPN has been shown to have low toxicity, making it a relatively safe compound to work with. However, one of the main limitations of DPPN is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of future directions for research on DPPN. One area of interest is the development of more efficient synthesis methods that could make the compound more widely available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of DPPN and its potential therapeutic applications. Finally, there is a need for more research on the safety and toxicity of DPPN, particularly with respect to long-term use.
Synthesis Methods
The synthesis of DPPN involves the reaction of 3,4-dichlorophenylacetic acid with 4-nitroaniline in the presence of thionyl chloride, followed by the addition of piperazine and pyrrolidinedione. The resulting product is then purified through recrystallization. The synthesis of DPPN is a complex process that requires careful attention to detail and precise control over reaction conditions.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O4/c21-16-6-5-15(11-17(16)22)25-19(27)12-18(20(25)28)24-9-7-23(8-10-24)13-1-3-14(4-2-13)26(29)30/h1-6,11,18H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCNGPWPZLIULOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-[4-(4-nitrophenyl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3,4-dichlorobenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4892508.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4892516.png)
![(4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892525.png)
![3-allyl-5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892531.png)

![2-[(4-bromobenzyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892538.png)

![{4-benzyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}methanol](/img/structure/B4892549.png)



![N-(2-(2-chlorophenyl)-1-{[(4-chlorophenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4892591.png)
![4-bromo-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4892603.png)
